molecular formula C19H14ClFN6OS B2397021 N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-70-9

N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

カタログ番号 B2397021
CAS番号: 863457-70-9
分子量: 428.87
InChIキー: HKSMHSQZXNMZHT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound involves the use of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The specific synthesis process is not detailed in the sources I found.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . These are nitrogen-containing heterocyclic compounds .

科学的研究の応用

Affinity Towards Adenosine Receptors

Research into compounds with a structure similar to N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has shown significant findings related to adenosine receptors. For instance, studies on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which share structural similarities, have revealed a high affinity and selectivity for the A1 receptor subtype. This suggests potential therapeutic applications in modulating adenosine receptor activity, which can be important for conditions related to cardiovascular, neurological, and inflammatory diseases (Betti et al., 1999).

Antiasthma Agents

Another area of interest is the development of potential antiasthma agents. Compounds with a similar structure, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been identified as active mediator release inhibitors. These compounds were prepared through a series of synthetic steps involving the reaction of arylamidines with certain precursors, indicating a novel approach to designing drugs with antiasthma capabilities. This could lead to new treatments for asthma and other related respiratory conditions (Medwid et al., 1990).

Antitumor and Antimicrobial Activities

Research into enaminones as building blocks for the synthesis of substituted pyrazoles has unveiled compounds with significant antitumor and antimicrobial activities. These compounds include derivatives that have shown comparable inhibition effects against human breast and liver carcinoma cell lines to those of standard treatments like 5-fluorouracil. The versatility of such compounds, through their ability to interact with various biological targets, suggests a promising avenue for the development of new antitumor and antimicrobial agents (Riyadh, 2011).

Antimalarial Effects

The synthesis and evaluation of 2-(3,4-dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines have demonstrated antimalarial activity against P. berghei in mice. This highlights the potential of triazolopyrimidine derivatives as a basis for developing new antimalarial drugs, which is crucial in the fight against malaria, particularly in regions where resistance to existing treatments is a growing concern (Werbel et al., 1973).

作用機序

This compound is designed to inhibit CDK2, a target for cancer treatment . CDK2 inhibition is appealing because it targets tumor cells in a selective manner .

将来の方向性

The compound has shown significant inhibitory activity against CDK2/cyclin A2 and has demonstrated potent dual activity against examined cell lines and CDK2 . It could be selected for further investigations .

特性

IUPAC Name

N-(3-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6OS/c20-13-2-1-3-15(8-13)24-16(28)10-29-19-17-18(22-11-23-19)27(26-25-17)9-12-4-6-14(21)7-5-12/h1-8,11H,9-10H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSMHSQZXNMZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。